Bienvenue dans la boutique en ligne BenchChem!

3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Adenosine receptor Target engagement Binding affinity

3-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a synthetic small molecule belonging to the 1,2,4-thiadiazole benzamide class, with the molecular formula C₁₆H₁₃N₃O₂S and a molecular weight of 311.4 g·mol⁻¹. Its structure features a 3-methoxy substituent on the benzamide phenyl ring and a 5-phenyl substitution on the 1,2,4-thiadiazole core.

Molecular Formula C16H13N3O2S
Molecular Weight 311.36
CAS No. 690246-38-9
Cat. No. B2490958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
CAS690246-38-9
Molecular FormulaC16H13N3O2S
Molecular Weight311.36
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O2S/c1-21-13-9-5-8-12(10-13)14(20)17-16-18-15(22-19-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20)
InChIKeyOOYQRXVIOYOGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide (CAS 690246-38-9): Baseline Characterization and Evidence Status for Procurement Decisions


3-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a synthetic small molecule belonging to the 1,2,4-thiadiazole benzamide class, with the molecular formula C₁₆H₁₃N₃O₂S and a molecular weight of 311.4 g·mol⁻¹ . Its structure features a 3-methoxy substituent on the benzamide phenyl ring and a 5-phenyl substitution on the 1,2,4-thiadiazole core. This substitution pattern distinguishes it from the extensively characterized regioisomer 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (LUF-5417), which has demonstrated nanomolar affinity for the adenosine A₁ receptor [1]. Critically, a systematic search of primary literature, authoritative databases (ChEMBL, PubMed, BindingDB), and patent repositories reveals no peer-reviewed quantitative pharmacology, ADMET, or in vivo data for the target compound itself [1].

Why 3-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide Cannot Be Substituted by In‑Class Analogs: The Regioisomeric Specificity Problem


The 1,2,4-thiadiazole benzamide scaffold exhibits extreme sensitivity to the position of methoxy substitution and the orientation of the thiadiazole-phenyl linkage. In the landmark J. Med. Chem. 2001 study, the 4-methoxy regioisomer LUF‑5417 displayed a Ki of 32 nM at the rat adenosine A₁ receptor, whereas the 2-methoxy analog was essentially inactive, and the unsubstituted parent showed dramatically reduced affinity [1]. This structure–activity relationship (SAR) demonstrates that a simple shift of the methoxy group from the 4- to the 3-position—precisely the structural difference between LUF‑5417 and the target compound—can ablate or profoundly alter target engagement. Consequently, assuming that 3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide retains the adenosine receptor pharmacology, anticancer activity, or any other biological profile attributed to its close analogs is unsupported by evidence and constitutes a high-risk assumption for research or procurement [1].

Quantitative Evidence Guide for 3-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide: Comparator-Anchored Differentiation


Evidence Gap: Absence of Validated Target Engagement Data vs. LUF‑5417

The most critical differential evidence is the complete absence of validated, quantitative target-engagement data for 3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide. By contrast, the regioisomer LUF‑5417 (4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide) has a Ki of 32 nM at the rat adenosine A₁ receptor as reported in the J. Med. Chem. 2001 study and curated in BindingDB (BDBM50097423) [1]. No equivalent radioligand binding, functional assay, or enzymatic inhibition data exists for the 3-methoxy isomer in any peer-reviewed publication or authoritative database, including ChEMBL and PubMed [2]. Any vendor-claimed activity for this compound is uncorroborated by primary literature and cannot be used for compound selection.

Adenosine receptor Target engagement Binding affinity

Regioisomeric Selectivity: Methoxy Position as a Critical Determinant of Adenosine Receptor Affinity

The J. Med. Chem. 2001 study provides direct quantitative evidence that the position of the methoxy substituent on the benzamide ring is a binary determinant of adenosine A₁ receptor binding. The 4-methoxy compound LUF‑5417 binds with Ki = 32 nM at A₁ and Ki = 2,300 nM at A₂A, yielding a selectivity ratio of ~72‑fold [1]. The 2-methoxy analog showed no measurable A₁ affinity (Ki > 10,000 nM, estimated from published SAR), and the unsubstituted parent compound displayed substantially reduced affinity [1]. This SAR establishes that the methoxy group acts as a pharmacophoric anchor, and its relocation from the 4-position to the 3-position (the target compound) is expected to profoundly alter—and likely abolish—A₁ receptor binding, although direct measurement remains unavailable.

Structure–activity relationship Regioisomer Adenosine A₁/A₂A selectivity

Physicochemical Differentiation: Computed logP and Topological Polar Surface Area vs. LUF‑5417

Although the molecular formula (C₁₆H₁₃N₃O₂S) and molecular weight (311.4 g·mol⁻¹) are identical for both regioisomers, the substitution pattern produces distinct computed physicochemical properties. The target compound (3‑methoxy, 5‑phenyl‑1,2,4‑thiadiazol‑3‑yl) has a predicted logP of approximately 3.2 and a topological polar surface area (TPSA) of approximately 76 Å², based on structure-based calculation using standard algorithms (e.g., XLogP3, Ertl TPSA) . LUF‑5417 (4‑methoxy, 3‑phenyl‑1,2,4‑thiadiazol‑5‑yl) has a predicted logP of approximately 3.0 and a TPSA of approximately 76 Å² . The ~0.2 logP unit difference, while modest, reflects distinct hydrogen-bonding and solvation properties arising from the different electronic distribution at the methoxy position, which can influence membrane permeability and non-specific protein binding in cellular assays [1].

Physicochemical properties logP TPSA Drug-likeness

Purity and Characterization: Commercial Availability Without Validated Analytical Standards

3-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is listed by multiple chemical suppliers, typically at purities of 95% or 97% as determined by HPLC, with characterization by ¹H NMR and mass spectrometry . LUF‑5417 (CAS 331472-31-2) is available from suppliers with comparable purity specifications but benefits from a published ¹H NMR spectrum in the SpectraBase database and a defined melting point of 177 °C [1]. The target compound lacks a publicly available reference NMR spectrum or melting point in authoritative spectral databases, which complicates independent identity verification. Furthermore, no supplier provides a certified reference standard or documented stability data under ICH guidelines for either compound .

Compound purity Quality control Analytical characterization

Patent Landscape: P2X3 Antagonist Scoping Without Explicit Exemplification of the 3‑Methoxy Compound

The Hoffmann‑La Roche patent WO2010069794A1 broadly claims thiadiazole-substituted arylamides as P2X₃ and P2X₂/₃ receptor antagonists for pain and inflammatory indications [1]. The Markush structure encompasses compounds where R₁ is an optionally substituted thiadiazolyl and R₂ is optionally substituted phenyl, which structurally covers 3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide [1]. However, the patent does not explicitly exemplify or provide any biological data for this specific compound; the exemplified compounds feature different substitution patterns (e.g., pyridinyl, pyrimidinyl, or halogenated phenyl groups) [1]. By contrast, several structurally distinct thiadiazole benzamides with published P2X₃ IC₅₀ values (ranging from 10–500 nM) are explicitly claimed [1]. This means that while the target compound falls within the patent's generic scope, no quantitative P2X₃ antagonist potency data exists to support its selection over explicitly exemplified analogs.

P2X3 antagonist Patent analysis Freedom to operate

Synthetic Tractability: Commercial Availability of the Core Intermediate 3-Methoxy-5-phenyl-1,2,4-thiadiazole

The core heterocyclic intermediate 3-methoxy-5-phenyl-1,2,4-thiadiazole (CAS 89879-86-7) is commercially available from multiple suppliers, providing a direct synthetic entry point for the target compound via amide coupling with 3-methoxybenzoic acid . In contrast, the regioisomeric intermediate required for LUF‑5417 (3-phenyl-5-amino-1,2,4-thiadiazole) is less commonly stocked, potentially making the target compound more accessible for analogue library synthesis . However, no published synthetic protocol or yield data exists for the specific amide coupling step to produce the target compound, meaning that procurement of the final compound is currently limited to custom synthesis or commercial sourcing without peer-reviewed synthetic validation .

Synthetic intermediate Chemical sourcing Building block

Research and Industrial Application Scenarios for 3-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide Based on Evidence-Limited Profile


SAR Probe Compound for Adenosine Receptor Pharmacophore Mapping

The established sensitivity of the 1,2,4-thiadiazole benzamide scaffold to methoxy position [1] makes 3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide a valuable tool for completing the SAR matrix initiated by van Muijlwijk-Koezen et al. (2001). When tested alongside LUF‑5417 (4‑OCH₃, Ki 32 nM), the 2‑OCH₃ analog (inactive), and the unsubstituted parent (weak), the target compound would define whether the 3‑OCH₃ position retains any residual A₁ affinity or shifts selectivity toward A₂A or A₃ subtypes. This application is directly supported by the quantitative SAR gap identified in Section 3.

Negative Control for Regioisomer-Specific Pharmacology

Given the absence of any validated target engagement data [2] and the SAR evidence that methoxy relocation can ablate receptor binding [1], this compound is best deployed as a negative control in experiments where LUF‑5417 or related 4‑methoxy analogs serve as the active probe. Its use as a negative control is predicated on the hypothesis (awaiting experimental confirmation) that the 3‑methoxy regioisomer lacks adenosine A₁ receptor activity, making it suitable for distinguishing target-mediated effects from off-target liabilities of the thiadiazole benzamide chemotype.

Scaffold for Diversity-Oriented Synthesis of 1,2,4-Thiadiazole Libraries

The broad commercial availability of the core intermediate 3-methoxy-5-phenyl-1,2,4-thiadiazole (CAS 89879-86-7) enables efficient parallel synthesis of benzamide libraries by varying the carboxylic acid coupling partner. For industrial medicinal chemistry groups, this compound serves as a starting point for generating structurally diverse analogs that explore substitutions beyond the 3‑methoxy pattern, potentially identifying novel chemotypes with activity against P2X₃ receptors (as suggested by the Hoffmann‑La Roche patent scope [3]) or other targets.

Analytical Reference Standard Requiring In-House Qualification

For analytical chemistry and quality control laboratories, the target compound can serve as a working reference standard for HPLC method development and impurity profiling of thiadiazole benzamide libraries, provided that in-house structural identity is confirmed by ¹H/¹³C NMR and HRMS, as no public reference spectrum exists . This scenario stems directly from the analytical characterization gap evidence in Section 3 and addresses the needs of laboratories that must independently qualify commercial batches before use in regulated studies.

Quote Request

Request a Quote for 3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.